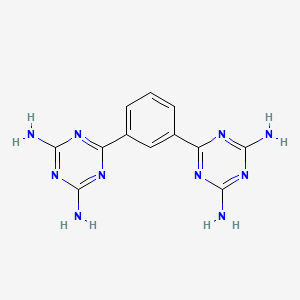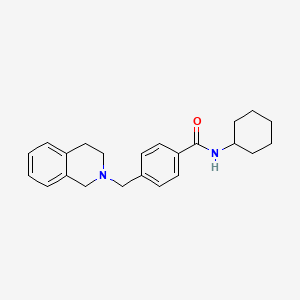![molecular formula C19H16F3N3O B5820833 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)
1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline, also known as TFMB-TQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. In cancer cells, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective activities. In cancer cells, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In animal models of inflammation and neurodegenerative diseases, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to reduce inflammation and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline. One area of research could be to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another area of research could be to develop new materials based on 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline with enhanced optoelectronic properties. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline and identify new signaling pathways that it modulates.
Synthesemethoden
The synthesis of 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. The purity of the final product can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have anti-inflammatory and neuroprotective properties.
In material science, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel organic materials with interesting optoelectronic properties. It has also been used as a fluorescent probe for the detection of metal ions in solution.
In analytical chemistry, 1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline has been used as a chiral selector for the separation of enantiomers in high-performance liquid chromatography (HPLC). It has also been used as a ligand for the determination of metal ions in solution by fluorescence spectroscopy.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)18-23-14-8-2-4-10-16(14)25(18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBNRLCICJHKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)

![N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820771.png)

![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)


![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)
![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
